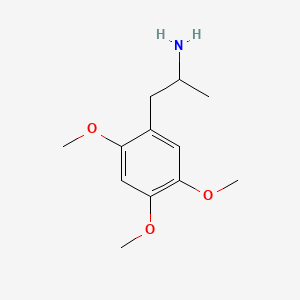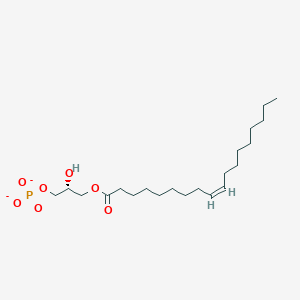
1-Oleoyl-sn-glycero-3-phosphate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oleoyl-sn-glycero-3-phosphate(2-) is a 1-acyl-sn-glycerol 3-phosphate obtained by deprotonation of the phosphate OH groups of 1-oleoyl-sn-glycero-3-phosphate . It is a significant compound in the field of biochemistry and lipid research due to its role as a human metabolite and its involvement in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Oleoyl-sn-glycero-3-phosphate(2-) can be synthesized through the esterification of glycerol-3-phosphate with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The product is then purified through techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of 1-Oleoyl-sn-glycero-3-phosphate(2-) often involves enzymatic methods using lipases to catalyze the esterification reaction. This method is preferred due to its specificity and mild reaction conditions, which help in obtaining a high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Oleoyl-sn-glycero-3-phosphate(2-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphatidic acids.
Reduction: Reduction reactions can convert it into diacylglycerol.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Phosphatidic acids.
Reduction: Diacylglycerol.
Substitution: Various substituted glycerophosphates.
Applications De Recherche Scientifique
1-Oleoyl-sn-glycero-3-phosphate(2-) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids.
Biology: Plays a role in cell signaling and membrane dynamics.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of liposomes and other lipid-based delivery systems
Mécanisme D'action
1-Oleoyl-sn-glycero-3-phosphate(2-) exerts its effects primarily through its role as a lipid signaling molecule. It activates specific receptors on the cell surface, leading to a cascade of intracellular events that regulate various cellular processes such as proliferation, differentiation, and apoptosis . The molecular targets include lysophosphatidic acid receptors, which are involved in the regulation of calcium ion concentration and other signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oleoyl-sn-glycerol 3-phosphate: Similar in structure but differs in the degree of phosphorylation.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate: Contains a palmitoyl group in addition to the oleoyl group.
1,2-Dioleoyl-sn-glycero-3-phosphate: Contains two oleoyl groups instead of one
Uniqueness
1-Oleoyl-sn-glycero-3-phosphate(2-) is unique due to its specific role in lipid signaling and its ability to interact with a wide range of receptors and enzymes. Its structure allows it to participate in various biochemical pathways, making it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C21H39O7P-2 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/p-2/b10-9-/t20-/m1/s1 |
Clé InChI |
WRGQSWVCFNIUNZ-GDCKJWNLSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


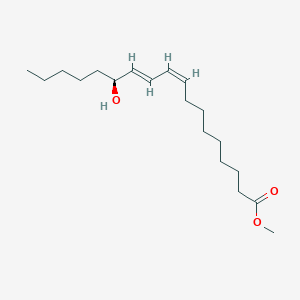
![4-[2-(4-hydroxyphenyl)-4-propyl-1H-pyrazol-5-ylidene]-1-cyclohexa-2,5-dienone](/img/structure/B10766871.png)
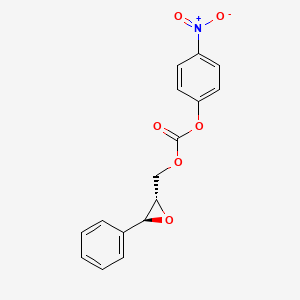
![(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766877.png)


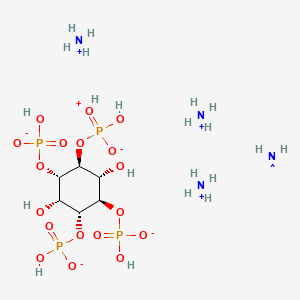
![(E)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766906.png)

![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)
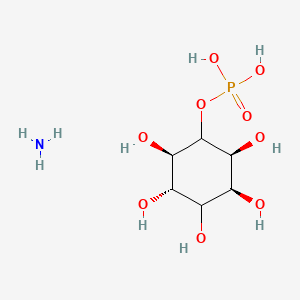
![2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid](/img/structure/B10766947.png)
![trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-3-[8-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate](/img/structure/B10766949.png)
